molecular formula C9H12O3S B13681822 Ethyl 3-hydroxy-3-(3-thienyl)propanoate

Ethyl 3-hydroxy-3-(3-thienyl)propanoate

Cat. No.: B13681822
M. Wt: 200.26 g/mol
InChI Key: FHRGPSQBWFCLEI-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(3-thienyl)propanoate is an organic compound that belongs to the class of esters It features a thienyl group, which is a sulfur-containing heterocycle, attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-hydroxy-3-(3-thienyl)propanoate can be achieved through several methods. One common approach involves the reaction of ethyl cyanoacetate with carbon disulfide and ethyl 4-chloroacetoacetate. This reaction is regioselective, involving the ester group rather than the nitrile group .

Industrial Production Methods

In industrial settings, the production of this compound often employs biocatalytic processes. For instance, the stereoselective bioreduction of ethyl 3-oxo-3-(2-thienyl)propanoate using short-chain dehydrogenase/reductase enzymes has been reported. This method provides high enantiomeric excess and is efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(3-thienyl)propanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to yield alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester or thienyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like sodium ethoxide (NaOEt) or other nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Ethyl 3-hydroxy-3-(3-thienyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(3-thienyl)propanoate involves its interaction with specific enzymes and molecular targets. For instance, in biocatalytic processes, the compound undergoes stereoselective reduction by short-chain dehydrogenase/reductase enzymes. These enzymes facilitate the conversion of the compound into its desired enantiomeric form, which is crucial for its application in pharmaceuticals .

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(3-thienyl)propanoate can be compared with other similar compounds, such as:

This compound stands out due to its unique thienyl group, which imparts distinct chemical properties and reactivity, making it valuable in various applications.

Biological Activity

Ethyl 3-hydroxy-3-(3-thienyl)propanoate is a compound of significant interest in medicinal chemistry, particularly due to its role as a chiral intermediate in the synthesis of various pharmaceuticals. Its biological activity has been studied in the context of drug development, particularly as a precursor for antidepressant medications.

Chemical Structure and Properties

This compound features a thienyl group attached to a propanoate backbone, which contributes to its unique chemical properties and biological activities. The compound can be synthesized through various methods, including stereoselective bioreduction processes that enhance its enantiomeric purity.

Synthesis Methods

The synthesis of this compound can be achieved via:

  • Stereoselective Bioreduction : Utilizing enzymes like short-chain dehydrogenases from microbial sources to achieve high enantiomeric excess (>99%) in the reduction of prochiral ketones .
  • Sonochemical Reactions : Employing ultrasonic waves to facilitate chemical reactions, resulting in high yields of hydroxyesters under optimized conditions .

Antidepressant Potential

This compound serves as a key intermediate in the synthesis of duloxetine, an antidepressant drug. The compound's ability to act as a chiral building block is crucial for the pharmacological efficacy of duloxetine, which is known for its serotonin and norepinephrine reuptake inhibition properties .

Acaricidal Activity

Recent studies have explored the acaricidal potential of analogs related to this compound. For instance, derivatives have shown promising activity against Psoroptes cuniculi, indicating that structural modifications can lead to enhanced biological effects .

Research Findings and Case Studies

  • Case Study on Stereoselective Reduction :
    • Researchers utilized Chryseobacterium sp. CA49 to achieve the stereoselective reduction of ethyl 3-oxo-3-(2-thienyl)propanoate. This process yielded ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate with high enantiomeric purity, demonstrating the effectiveness of biocatalysis in producing pharmaceutical intermediates .
  • Acaricidal Activity Evaluation :
    • A series of 3-aryl propionic acid esters, including derivatives of this compound, were evaluated for their acaricidal activity. The results indicated that certain structural motifs significantly influenced biological activity, suggesting potential applications in pest control .

Table 1: Synthesis Yields of Ethyl 3-Hydroxy-3-(Thienyl) Propanoate Derivatives

Synthesis MethodYield (%)Enantiomeric Excess (%)
Stereoselective Bioreduction>99>99
Sonochemical Reformatsky Reaction94N/A

Table 2: Biological Activity Summary

CompoundActivity TypeTarget OrganismEfficacy
Ethyl 3-hydroxy-3-(2-thienyl)propanoateAntidepressant precursorHuman (clinical use)High
Ethyl 3-hydroxy-3-(phenyl)propanoateAcaricidalPsoroptes cuniculiModerate

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

ethyl 3-hydroxy-3-thiophen-3-ylpropanoate

InChI

InChI=1S/C9H12O3S/c1-2-12-9(11)5-8(10)7-3-4-13-6-7/h3-4,6,8,10H,2,5H2,1H3

InChI Key

FHRGPSQBWFCLEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CSC=C1)O

Origin of Product

United States

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